N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
CAS No.: 1260950-89-7
Cat. No.: VC7352962
Molecular Formula: C22H23N5O2
Molecular Weight: 389.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260950-89-7 |
|---|---|
| Molecular Formula | C22H23N5O2 |
| Molecular Weight | 389.459 |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
| Standard InChI | InChI=1S/C22H23N5O2/c1-4-8-18-24-25-21-22(29)26(16-11-5-6-12-17(16)27(18)21)13-19(28)23-20-14(2)9-7-10-15(20)3/h5-7,9-12H,4,8,13H2,1-3H3,(H,23,28) |
| Standard InChI Key | RANVADHMKFBMGN-UHFFFAOYSA-N |
| SMILES | CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(2,6-Dimethylphenyl)-2-(4-oxo-1-propyl triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide belongs to the triazoloquinoxaline family, a class of nitrogen-rich heterocycles known for their pharmacological versatility. The molecule comprises:
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A triazolo[4,3-a]quinoxaline core, which integrates a triazole ring fused to a quinoxaline system.
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A propyl substituent at the N1 position of the triazole ring.
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An acetamide linker at the C5 position, connected to a 2,6-dimethylphenyl group .
The IUPAC name, N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl- triazolo[4,3-a]quinoxalin-5-yl)acetamide, reflects these structural elements. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 1260950-89-7 | |
| Molecular Formula | C22H23N5O2 | |
| Molecular Weight | 389.459 g/mol | |
| SMILES | CCCCN1C2=NC=NN2C3=C(N1CC(=O)NC4=C(C=CC=C4C)C)C=CC=C3 | |
| InChIKey | RANVADHMKFBMGN-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized through a sequence of reactions (Figure 1):
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Quinoxalinone Formation: Condensation of o-phenylenediamine derivatives with α-keto acids or esters.
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Triazole Annulation: Cyclization with hydrazine derivatives under acidic or basic conditions.
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N-Alkylation: Introduction of the propyl group at N1 using alkyl halides or Mitsunobu conditions.
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Acetamide Coupling: Reaction of the intermediate amine with acetyl chloride derivatives .
A recent metal-free synthesis protocol for triazoloquinoxalines involves MnO2-mediated oxidative cyclization, achieving yields up to 78% . For example, oxidation of benzotriazolodiazepine precursors generates the triazoloquinoxaline core via conjugated enamine intermediates (Scheme 1) .
Physicochemical and Pharmacological Properties
Solubility and Stability
While solubility data for this compound are unavailable, structurally similar triazoloquinoxalines exhibit:
Stability studies on related compounds suggest degradation under strong acidic (pH <3) or basic (pH >10) conditions, with a half-life >24 hours at physiological pH .
Applications and Future Directions
Agrochemical Uses
Initial reports indicate potential as:
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Herbicides: Disrupting plant cell division via microtubule inhibition.
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Fungicides: Targeting fungal CYP51 enzymes through heme-iron coordination.
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